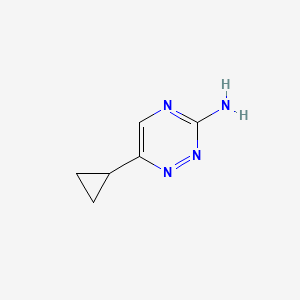

6-Cyclopropyl-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

6-cyclopropyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C6H8N4/c7-6-8-3-5(9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,10) |

InChI Key |

XFWKLTFIMOSTGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(N=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl 1,2,4 Triazin 3 Amine and Its Functionalized Derivatives

De Novo Synthetic Routes to the 1,2,4-Triazine (B1199460) Scaffold Incorporating Cyclopropyl (B3062369) Functionalityresearchgate.netmdpi.comrsc.orgorganic-chemistry.org

The construction of the 6-cyclopropyl-1,2,4-triazin-3-amine core structure from basic starting materials can be achieved through several de novo synthetic pathways. These methods focus on building the 1,2,4-triazine ring with the cyclopropyl group already in place or strategically introduced during the synthesis.

Cyclization and Condensation Reactions in 1,2,4-Triazine Synthesisrsc.orgorganic-chemistry.org

The formation of the 1,2,4-triazine ring is typically accomplished through cyclization and condensation reactions. rsc.orgorganic-chemistry.org A common approach involves the reaction of 1,2-dicarbonyl compounds with aminoguanidines. In the context of 6-cyclopropyl-1,2,4-triazin-3-amine, a cyclopropyl-containing 1,2-dicarbonyl precursor would be required.

Another powerful method for 1,2,4-triazine synthesis is the use of domino annulation reactions. rsc.org These one-pot procedures can efficiently construct the triazine ring from readily available starting materials like ketones, aldehydes, and alkynes, offering high yields and operational simplicity. rsc.org For instance, a substituted ketone could react with other components in a cascade of reactions to form the desired triazine scaffold.

Strategies for Introducing the Cyclopropyl Group onto the 1,2,4-Triazine Ringresearchgate.netnih.gov

The introduction of the cyclopropyl moiety can be a critical step in the synthesis. One strategy involves starting with a precursor that already contains the cyclopropyl group. For example, the synthesis of 2-(cyclopropylmethyl)-5,6-di-(4-methoxyphenyl)-3-oxo-(3-14C)-1,2,4-triazine was achieved by condensing a labeled semicarbazide (B1199961) with 1,2-di-(4-methoxyphenyl)-ethane-1,2-dione, followed by reaction with bromomethyl cyclopropane (B1198618). researchgate.net

Alternatively, the cyclopropyl group can be introduced onto a pre-formed triazine ring. This can be accomplished through various chemical transformations, although specific examples directly pertaining to 6-cyclopropyl-1,2,4-triazin-3-amine are not extensively detailed in the provided search results. However, general principles of C-C bond formation on heterocyclic rings could be applied.

Post-Synthetic Functionalization and Derivatization of 6-Cyclopropyl-1,2,4-triazin-3-amine

Once the core 6-cyclopropyl-1,2,4-triazin-3-amine structure is obtained, it can be further modified to create a diverse range of derivatives. This post-synthetic functionalization is crucial for tuning the compound's properties for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions and Other Coupling Strategies for Advanced Derivativesijpsr.info

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecules and are widely used in the synthesis of triazine derivatives. sigmaaldrich.cnlibretexts.orglibretexts.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enable the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cnlibretexts.orglibretexts.org

A notable example is the synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives. nih.gov This was achieved by first brominating 3-amino-5-aryl-1,2,4-triazine derivatives with NBS, followed by a Suzuki cross-coupling reaction with various boronic acids in the presence of a palladium catalyst. nih.gov This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the triazine ring. nih.gov The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

The following table summarizes a typical Suzuki cross-coupling reaction for the synthesis of a 5,6-biaryl-1,2,4-triazine-3-amine derivative:

| Reactants | Reagents and Conditions | Product |

| 6-bromo-5-phenyl-1,2,4-triazin-3-amine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | K2CO3, Pd(PPh3)4, dioxane/H2O, 150 °C | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine. nih.gov |

Considerations for Scalable and Sustainable Synthesis in Academic Laboratories

In recent years, there has been a growing emphasis on developing scalable and sustainable synthetic methods in academic research. researchgate.netmdpi.com Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of triazine derivatives, several green protocols have been developed. These include microwave-assisted and ultrasound-assisted methods, which can significantly shorten reaction times and improve yields. mdpi.comnih.govnih.gov For example, a sonochemical approach for synthesizing 1,3,5-triazine (B166579) derivatives using water as a solvent has been reported to be significantly "greener" than conventional heating methods. nih.gov The use of phase-transfer catalysts can also enhance the efficiency of these reactions. mdpi.com

These sustainable approaches are not only environmentally friendly but can also offer advantages in terms of process simplification and cost-effectiveness, making them attractive for academic laboratories. researchgate.net The adoption of such green methodologies in the synthesis of 6-cyclopropyl-1,2,4-triazin-3-amine and its derivatives would be a significant step towards more responsible chemical research.

Chemical Reactivity and Mechanistic Investigations of 6 Cyclopropyl 1,2,4 Triazin 3 Amine

Electron Density Distribution and Aromaticity of the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. wikipedia.org This electron deficiency significantly influences its reactivity, making it susceptible to nucleophilic attack. The distribution of electron density is not uniform; computational studies on related 1,2,4-triazines reveal that the carbon atoms, particularly C-3, C-5, and C-6, are the most electron-poor centers and thus the primary sites for nucleophilic reactions. researchgate.net The presence of an amino group at the C-3 position and a cyclopropyl (B3062369) group at the C-6 position modulates this electron distribution through mesomeric and inductive effects.

Table 3.1.1: Calculated Properties of Unsubstituted 1,2,4-Triazine (Analogous System)

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -10.5 eV | researchgate.net |

| LUMO Energy | -1.2 eV | researchgate.net |

These values for the parent 1,2,4-triazine highlight the low-lying LUMO, which is characteristic of its susceptibility to nucleophilic attack.

Electrophilic and Nucleophilic Reaction Pathways of the Triazine Amine and Ring Nitrogens

The reactivity of 6-cyclopropyl-1,2,4-triazin-3-amine is twofold, involving both the triazine ring system and the exocyclic amino group.

Nucleophilic Reactions: The electron-deficient nature of the 1,2,4-triazine core makes it a prime target for nucleophiles. Studies on the parent 3-amino-1,2,4-triazine show that nucleophilic substitution of hydrogen can occur, particularly at the C-5 position. researchgate.net For instance, amination of 3-amino-1,2,4-triazine can be achieved using aqueous ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate. researchgate.net The reaction of 1,2,4-triazine 4-oxides with nucleophiles like cyanamide (B42294) also results in substitution at the C-5 position. researchgate.net It is expected that 6-cyclopropyl-1,2,4-triazin-3-amine would undergo similar reactions, with the cyclopropyl group at C-6 sterically and electronically influencing the reaction's feasibility and rate.

Electrophilic Reactions: The exocyclic amino group at the C-3 position is the primary site for electrophilic attack. However, its nucleophilicity is reduced by the electron-withdrawing effect of the triazine ring. researchgate.net Despite this, reactions with strong electrophiles are possible. For example, acylation and sulfonylation of the amino group can be achieved under appropriate conditions. Reactions of 3-amino-1,2,4-triazine with benzoyl chlorides have been shown to occur at the C-5 amino group after amination, indicating the higher reactivity of one amino group over the other. researchgate.net

The ring nitrogen atoms are generally poor nucleophiles due to their involvement in the aromatic system. However, they can be alkylated or protonated under acidic conditions.

Reactivity Profiles of the Pendant Cyclopropyl Substituent

The cyclopropyl group attached at the C-6 position is not merely a passive substituent. Its strained three-membered ring endows it with unique reactivity, often likened to that of a double bond. youtube.com

Ring-Opening Reactions: Cyclopropanes bearing electron-accepting groups are susceptible to ring-opening reactions by nucleophiles. nih.govresearchgate.net Given that the 1,2,4-triazine ring is strongly electron-withdrawing, the cyclopropyl ring in the title compound is activated towards such reactions. Strong nucleophiles could potentially attack one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to a ring-opened product. The regioselectivity of this attack would be influenced by steric factors and the electronic stabilization of the resulting intermediate.

Neighboring Group Participation: A suitably placed cyclopropyl group can act as a neighboring group, participating in and accelerating reactions at an adjacent center. youtube.com While less common for reactions directly on the aromatic ring, this property could become relevant in transformations of side chains or during metabolic processes.

Metabolic Transformations: In a biological context, cyclopropyl groups, particularly when attached to amines, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to ring-opened metabolites and potentially reactive intermediates. hyphadiscovery.com

Tautomeric Equilibria and Protonation States of 6-Cyclopropyl-1,2,4-triazin-3-amine

Tautomerism: 3-Amino-1,2,4-triazines can exist in different tautomeric forms, primarily involving the exocyclic amino group and the ring nitrogens. The main equilibrium is between the amino form (6-cyclopropyl-1,2,4-triazin-3-amine) and the imino form (e.g., 6-cyclopropyl-2,3-dihydro-1,2,4-triazin-3-imine). Computational studies on the related 3-amino-1,2,4-triazin-5-one have shown that the amino tautomer is the most stable form. nih.gov By analogy, the amino tautomer of 6-cyclopropyl-1,2,4-triazin-3-amine is expected to be the predominant species in solution and in the solid state.

Protonation States: The basicity of the molecule is attributed to the nitrogen atoms. The pKa value determines the protonation state at a given pH. reddit.com The most basic site is typically the exocyclic amino group, followed by the ring nitrogens. The specific pKa values for 6-cyclopropyl-1,2,4-triazin-3-amine are not documented, but can be estimated from related compounds. The pKa of the parent 3-amino-1,2,4-triazole is 4.4, indicating it is a weak base. researchgate.net The pKa of histidine's imidazole (B134444) ring is around 6.0, providing another point of comparison for a nitrogen heterocycle. nih.gov Protonation will occur at the site that leads to the most stable conjugate acid, where the positive charge is best delocalized.

Table 3.4.1: Predicted Predominant Tautomer and Protonation Site

| Condition | Predominant Form | Justification |

|---|---|---|

| Neutral | Amino tautomer | Based on computational studies of analogous 3-amino-1,2,4-triazinones. nih.gov |

Proposed Reaction Mechanisms for Key Transformations of the Compound

Based on the reactivity profiles discussed, several key reaction mechanisms can be proposed for 6-cyclopropyl-1,2,4-triazin-3-amine.

Mechanism for Electrophilic Substitution on the Amino Group (e.g., Acylation):

Activation of Electrophile: The acyl halide (e.g., benzoyl chloride) is the electrophile.

Nucleophilic Attack: The lone pair of the exocyclic amino group at C-3 attacks the electrophilic carbonyl carbon of the acyl halide.

Intermediate Formation: A tetrahedral intermediate is formed.

Deprotonation and Elimination: A base (e.g., triethylamine (B128534) or another molecule of the amine) removes the proton from the nitrogen, and the halide ion is eliminated, leading to the N-acylated product.

Mechanism for Nucleophilic Aromatic Substitution of Hydrogen at C-5:

Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks the electron-deficient C-5 position of the triazine ring, forming a σ-complex (Meisenheimer-type intermediate). The negative charge is delocalized over the ring nitrogens.

Oxidation (Dehydrogenation): An oxidizing agent (e.g., KMnO₄) removes the hydride ion (H⁻) from the C-5 position, restoring the aromaticity of the triazine ring and yielding the 5-substituted product. researchgate.net

Mechanism for Inverse Electron Demand Diels-Alder (IEDDA) Reaction: The 1,2,4-triazine ring can act as a diene in IEDDA reactions with electron-rich dienophiles (e.g., enamines or alkynes). wikipedia.orgnih.gov

[4+2] Cycloaddition: The electron-rich dienophile adds across the C-3 and C-6 positions of the triazine ring.

Nitrogen Extrusion: The resulting bicyclic intermediate is often unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).

Aromatization: The dihydropyridine (B1217469) intermediate formed then aromatizes, often through the elimination of a small molecule, to yield a substituted pyridine (B92270) derivative. The presence of the C-3 amino and C-6 cyclopropyl groups would direct the regioselectivity of the initial cycloaddition and remain on the final pyridine product.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of 6-Cyclopropyl-1,2,4-triazin-3-amine would be expected to show distinct signals corresponding to the protons of the triazine ring, the cyclopropyl (B3062369) group, and the amine group. The chemical shifts (δ) of these protons would provide initial evidence for the successful synthesis of the compound. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule, including the quaternary carbons of the triazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Cyclopropyl-1,2,4-triazin-3-amine (Note: These are predicted values and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazine-H | Value dependent on position | - |

| Cyclopropyl-CH | Multiplet | Upfield region |

| Cyclopropyl-CH₂ | Multiplets | Upfield region |

| NH₂ | Broad singlet | - |

| Triazine-C3 | - | Downfield region |

| Triazine-C6 | - | Downfield region |

2D NMR Techniques for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These would include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the attachment of the cyclopropyl group to the triazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can provide insights into the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 6-Cyclopropyl-1,2,4-triazin-3-amine, HRMS would be used to confirm its molecular formula (C₆H₈N₄) by providing a highly accurate mass measurement of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. This would involve inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which can provide valuable structural information.

Table 2: Expected HRMS Data for 6-Cyclopropyl-1,2,4-triazin-3-amine (Note: These are theoretical values.)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₈N₄ |

| Exact Mass | Calculated value |

| Observed [M+H]⁺ | To be determined experimentally |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present in 6-Cyclopropyl-1,2,4-triazin-3-amine.

Table 3: Expected Vibrational Frequencies for 6-Cyclopropyl-1,2,4-triazin-3-amine (Note: These are general expected ranges and require experimental verification.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3400-3250 (two bands for primary amine) | 3400-3250 |

| C-H stretch (cyclopropyl) | 3100-3000 | 3100-3000 |

| C=N stretch (triazine) | 1650-1550 | 1650-1550 |

| N-H bend (amine) | 1650-1580 | Weak |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

Table 4: Crystallographic Data to be Determined for 6-Cyclopropyl-1,2,4-triazin-3-amine (Note: These parameters are determined from experimental data.)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the unit cell |

| Bond Lengths and Angles | Precise measurements of all bonds and angles |

| Torsion Angles | Describing the conformation of the molecule |

Electronic Absorption and Fluorescence Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy would be used to investigate the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π-π* and n-π* transitions of the 1,2,4-triazine (B1199460) ring system. Fluorescence spectroscopy would reveal whether the molecule is emissive upon excitation and would provide information about its excited state properties, such as the fluorescence quantum yield and lifetime. These photophysical properties are crucial for applications in areas such as bioimaging and materials science.

Table 5: Photophysical Properties to be Determined for 6-Cyclopropyl-1,2,4-triazin-3-amine (Note: These parameters are determined from experimental data.)

| Parameter | Description |

|---|---|

| λmax (Absorption) | Wavelength of maximum absorption |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light |

| λem (Emission) | Wavelength of maximum fluorescence emission |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process |

Computational and Theoretical Studies of 6 Cyclopropyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For 6-Cyclopropyl-1,2,4-triazin-3-amine, DFT calculations can provide a detailed picture of its electronic structure and reactivity. These calculations are often performed using a basis set like 6-31G(d) to balance computational cost and accuracy. nih.gov

A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. nih.gov For 6-Cyclopropyl-1,2,4-triazin-3-amine, the nitrogen atoms of the triazine ring are expected to be electron-rich, while the amino group can act as a hydrogen bond donor.

Table 1: Hypothetical Reactivity Descriptors for 6-Cyclopropyl-1,2,4-triazin-3-amine based on DFT Calculations

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes of the Cyclopropyl (B3062369) Group and Triazine Ring

The three-dimensional structure of 6-Cyclopropyl-1,2,4-triazin-3-amine is crucial for its interactions with biological targets. Conformational analysis helps to identify the most stable arrangement of its atoms in space. The primary focus of such an analysis for this molecule would be the rotation of the cyclopropyl group relative to the plane of the triazine ring.

The cyclopropane (B1198618) ring is a rigid structure with significant ring strain due to its 60° bond angles. dalalinstitute.commaricopa.edu When attached to a planar system like the triazine ring, there can be different rotational conformations. The energy landscape can be mapped by systematically rotating the cyclopropyl group and calculating the energy at each step. This would likely reveal energy minima corresponding to specific staggered or eclipsed conformations of the cyclopropyl hydrogens relative to the triazine ring. The planarity of the 1,2,4-triazine (B1199460) ring itself is also a point of interest, though it is generally expected to be planar. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling can predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound. For 6-Cyclopropyl-1,2,4-triazin-3-amine, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be compared with experimental IR data to confirm the molecular structure. nih.gov For example, the calculations would predict characteristic peaks for the N-H stretches of the amino group, the C=N stretches of the triazine ring, and the C-H stretches of the cyclopropyl group.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in signal assignment. The calculated chemical shifts provide a detailed understanding of the electronic environment of each nucleus. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 6-Cyclopropyl-1,2,4-triazin-3-amine in a biological environment, such as in water or a lipid bilayer. acs.org MD simulations model the movement of atoms and molecules over time, governed by a force field. dovepress.com

These simulations can reveal how the molecule interacts with solvent molecules, including the formation of hydrogen bonds. This is crucial for understanding its solubility and how it might behave in an aqueous physiological environment. MD simulations can also explore the conformational flexibility of the molecule, showing how the cyclopropyl group and the amino group move and rotate over time. dovepress.com This dynamic information is complementary to the static picture provided by conformational analysis.

When studying the interaction of the molecule with a biological target, MD simulations can assess the stability of the ligand-protein complex, providing information on the binding affinity and the key interactions that stabilize the complex. nih.govfrontiersin.org

In Silico Docking Studies and Molecular Modeling for Potential Biological Interactions

Given that many 1,2,4-triazine derivatives exhibit biological activity, often as kinase inhibitors, in silico docking studies are a valuable first step in identifying potential biological targets for 6-Cyclopropyl-1,2,4-triazin-3-amine. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov

Potential targets for docking studies could include various protein kinases, as the 1,2,4-triazine scaffold is a known hinge-binding motif. nih.govacs.org The docking results would highlight key interactions, such as hydrogen bonds between the amino group or triazine nitrogens and amino acid residues in the active site of the protein. The cyclopropyl group would likely occupy a hydrophobic pocket.

Table 2: Hypothetical Docking Results for 6-Cyclopropyl-1,2,4-triazin-3-amine with a Protein Kinase

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |

| Hydrogen Bonds | Amine N-H with Asp145 backbone C=OTriazine N2 with Ser89 sidechain OH | Key interactions stabilizing the complex |

| Hydrophobic Interactions | Cyclopropyl group with Val34, Leu123 | Favorable interactions in a nonpolar pocket |

Note: This table presents a hypothetical scenario of a docking study.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Calculations for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of 6-Cyclopropyl-1,2,4-triazin-3-amine, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known active and inactive analogues and then using statistical methods to build a predictive model. nih.govrsc.org

Ligand efficiency (LE) is another important metric in drug design. It relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE indicates that a molecule achieves a good binding affinity with a relatively small size, which is a desirable property for a drug candidate. For analogues of 6-Cyclopropyl-1,2,4-triazin-3-amine, calculating and comparing their LE values would help in selecting the most promising candidates for further development.

Investigation of Biological Activities and Molecular Interaction Mechanisms

In Vitro Biological Screening Platforms for Diverse Molecular Targets

Derivatives of 1,2,4-triazine (B1199460) have been subjected to a variety of in vitro biological screening platforms to assess their potential against diverse molecular targets. These platforms are crucial for the initial identification of bioactive compounds.

Enzyme Assays: Enzyme inhibition assays are a primary tool for screening triazine derivatives. For instance, certain 1,3,5-triazine (B166579) derivatives have been investigated as inhibitors of cyclic AMP phosphodiesterase. lookchem.comlookchem.com A library of 3-amino-1,2,4-triazine derivatives was screened for their inhibitory activity against pyruvate (B1213749) dehydrogenase kinases (PDKs), which are involved in cancer cell metabolism. nih.gov The results showed that these compounds are potent and subtype-selective inhibitors of PDK1. nih.gov

Receptor Binding Assays: Receptor binding assays are employed to identify compounds that interact with specific receptors. A notable example is the screening of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists. nih.gov A guanosine (B1672433) 5′-O-[gammathio]triphosphate ([³⁵S]GTPγS) binding assay was used to determine the antagonist activity of these compounds. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is critical for the development of therapeutic agents. Studies on triazine derivatives have begun to shed light on how these compounds exert their biological effects.

Target Engagement: For 3-amino-1,2,4-triazine derivatives that inhibit PDK1, molecular modeling studies have shown that these ligands can fit within the ATP-binding site of the enzyme. nih.gov This indicates direct engagement of the target protein. Similarly, in the case of GPR84 antagonists, in silico docking studies supported by mutagenesis have revealed a potential binding pose for this class of orthosteric antagonists. nih.gov

Signal Transduction Pathway Modulation: Some triazine derivatives have been shown to induce apoptosis in cancer cells through the attenuation of intracellular signaling pathways. nih.govresearchgate.net For instance, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govontosight.airesearchgate.nettriazine derivative was found to suppress NF-κB expression and promote p53, Bax, and ROS, which are key players in the activation of apoptosis. nih.gov The compound also triggered autophagy by increasing the formation of autophagosomes and inhibiting mTOR. nih.gov

Cellular-Level Studies in Model Systems

The biological activity of triazine derivatives is further investigated in various cellular models to assess their effects in a more complex biological context.

Cancer Cell Lines: A number of studies have demonstrated the cytotoxic effects of triazine derivatives against various cancer cell lines. For example, novel 1,3,5-triazine derivatives have been tested on DLD and Ht-29 human colon cancer cell lines, with one compound inducing time- and dose-dependent cytotoxicity. nih.govresearchgate.net Pyrazolo[4,3-e] nih.govontosight.airesearchgate.nettriazine derivatives have shown significant cytotoxic activity against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines. researchgate.net Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govontosight.airesearchgate.nettriazine derivatives exhibited stronger cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells compared to the reference drug cisplatin, while showing a weaker effect on normal breast cells (MCF-10A). nih.gov

Bacterial and Fungal Strains: The antimicrobial properties of triazine derivatives have also been explored. Some 3-thio-1,2,4-triazine derivatives have been found to inhibit the growth of gram-positive bacteria and fungi. nih.gov Additionally, certain (E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)-hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and studied for their antifungal and antibacterial activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Function and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds.

For the 1,2,4-triazine GPR84 antagonists, extensive SAR studies have been conducted. nih.govacs.org It was found that substitution of the anisole (B1667542) groups at the 5- and 6-positions of the triazine ring with halides led to a decrease in activity in an atomic-size-dependent manner. nih.gov In another series, the 6-azaindole (B1212597) analogue showed the most favorable ligand lipophilic efficiency (LLE). acs.org The exploration of a diverse set of substituents at the 3-position of the triazine ring did not yield compounds more active than the initial indole (B1671886) and 6-azaindole analogues. acs.org The synthesis of unsymmetrical 3-methylindole-5,6-trisubstituted 1,2,4-triazine analogues was undertaken to further investigate the SAR of the 5- and 6-aryl substituents. nih.govacs.org

Assessment of Biological Potency Metrics (e.g., IC50, Ki Values) in Relevant In Vitro Systems

Quantitative assessment of biological potency is a key aspect of drug discovery. For triazine derivatives, metrics such as IC₅₀ and Kᵢ values are determined in relevant in vitro systems.

For the GPR84 antagonists, the potency was expressed as the negative log of the IC₅₀ in molar (pIC₅₀) from a [³⁵S]GTPγS binding assay. nih.gov For example, the lead compound GLPG 1205(XII) had a pIC₅₀ of 7.27 ± 0.04. nih.gov In the study of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govontosight.airesearchgate.nettriazine derivatives, the IC₅₀ value for the most active compound (3b) against normal breast cells was 2.3 ± 0.04 µM. nih.gov

Table 1: Biological Potency of Selected Triazine Derivatives

| Compound/Derivative | Target/Cell Line | Potency Metric | Value | Reference |

|---|---|---|---|---|

| GLPG 1205(XII) | GPR84 | pIC₅₀ | 7.27 ± 0.04 | nih.gov |

Potential Applications and Research Frontiers in Chemical Science

Role as a Precursor and Building Block in Complex Organic Synthesis

The 1,2,4-triazine (B1199460) ring system is a versatile building block in organic synthesis, and the presence of a cyclopropyl (B3062369) group and an amino group in 6-Cyclopropyl-1,2,4-triazin-3-amine enhances its utility as a precursor for more complex molecules. While specific research on this exact compound is limited, the reactivity of the 1,2,4-triazine core is well-documented, often involving reactions such as (3+3)-annulation with nitrile imines to form trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. sigmaaldrich.com The amino group at the 3-position can be a site for further functionalization, allowing for the introduction of various substituents to create a library of derivatives. researchgate.net

The synthesis of related 1,2,4-triazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with corresponding acid hydrazides. researchgate.net For instance, the synthesis of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide has been reported, highlighting the accessibility of cyclopropyl-substituted triazine systems. nih.gov These synthetic strategies underscore the potential of 6-Cyclopropyl-1,2,4-triazin-3-amine as a starting material for the construction of a wide array of heterocyclic compounds with potential biological activities. The cyclopropyl moiety itself can influence the reaction pathways and the properties of the resulting molecules. nih.gov

| Reaction Type | Reactants | Product Type | Potential Application of Products | Reference |

| (3+3)-Annulation | 1,2,4-triazin-6(1H)-ones and nitrile imines | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | Anticancer agents | sigmaaldrich.com |

| Condensation | 1,2-dicarbonyls and acid hydrazides | Substituted 1,2,4-triazines | Biologically active molecules | researchgate.net |

| Oxidation | 3-cyclopropyl-1,2,4-benzotriazine | 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide | Antitumor drug candidates | nih.gov |

Exploration in Agrochemical Research as an Intermediate for Novel Active Compounds

Triazine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides belonging to this family. The "intermediate derivatization method" (IDM) is a strategy employed in the discovery of novel agrochemicals, where known intermediates are chemically modified to generate new active compounds. acs.orgacs.orgresearchgate.netnih.gov While direct research on 6-Cyclopropyl-1,2,4-triazin-3-amine as an agrochemical intermediate is not widely published, related cyclopropyl-substituted triazines have been investigated. For example, 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is noted for its use as a herbicide or herbicide intermediate. lookchem.com This suggests that the 6-cyclopropyl-1,2,4-triazin-3-amine scaffold could be a valuable starting point for the synthesis of new herbicidal agents.

The development of novel agrochemicals is crucial for sustainable agriculture, and intermediates are key to creating formulations with improved efficacy and safety profiles. reachemchemicals.com The unique combination of the 1,2,4-triazine ring and the cyclopropyl group in 6-Cyclopropyl-1,2,4-triazin-3-amine could lead to the discovery of new active compounds with desirable properties for crop protection.

| Compound | Application/Role | Key Structural Features | Reference |

| 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | Herbicide/Herbicide Intermediate | Cyclopropyl, methylthio, amino groups | lookchem.com |

| General Triazine Derivatives | Herbicides | Triazine core | sigmaaldrich.comlgcstandards.comnacchemical.com |

| Intermediate Derivatization Method (IDM) | Strategy for novel agrochemical discovery | Modification of known intermediates | acs.orgacs.orgresearchgate.netnih.gov |

Contribution to Materials Science for Functional Polymers or Additives

The triazine ring is a robust and thermally stable heterocyclic system, making it an attractive component for the development of functional polymers and additives. Triazine-based polymers have been synthesized for various applications, including as flame retardants and in drug delivery systems. nih.govresearchgate.net For instance, new s-triazine bishydrazino and bishydrazido-based polymers have been synthesized and shown to exhibit good thermal behavior and flame-retardant properties. nih.gov

While the direct incorporation of 6-Cyclopropyl-1,2,4-triazin-3-amine into polymers has not been specifically reported, its bifunctional nature, with the reactive amino group and the potential for reactions at the triazine ring, makes it a candidate for polymerization. The cyclopropyl group could also impart unique properties to the resulting polymer, such as altered chain packing and physical characteristics. Triazine-based covalent organic polymers (COPs) are another area of interest, with applications in heterogeneous catalysis due to their tunable porosity and high nitrogen content. rsc.org Furthermore, triazine-based sequence-defined polymers have been developed, showcasing the versatility of the triazine core in creating complex macromolecular architectures. researchgate.netnih.govosti.gov The development of triazine-based benzoxazine (B1645224) monomers also highlights the ongoing research into new high-performance polymers derived from triazine precursors. acs.org

| Polymer/Material Type | Precursors/Building Blocks | Key Properties | Potential Applications | Reference |

| s-Triazine Bishydrazino/Bishydrazido Polymers | Bishydrazino s-triazine derivatives and terephthaldehyde | Good thermal stability, flame retardancy | Flame-retardant composites | nih.gov |

| Triazine-Based Covalent Organic Polymers (COPs) | Triazine or nitrile containing precursors | Tunable porosity, high surface area, high nitrogen content | Heterogeneous catalysis | rsc.org |

| Triazine-Based Sequence-Defined Polymers | Cyanuric chloride and various linkers | Defined sequence, potential for backbone-backbone interactions | Biomimetic materials | researchgate.netnih.govosti.gov |

| Triazine-Based Benzoxazine Monomers | Triazine-based amines and benzonitriles | High-purity, potential for high-performance polymers | Advanced materials | acs.org |

| Triazine-Based Porous Organic Polymers | Melamine and dialdehydes | High surface area, positive charge | Dye adsorption, catalysis | nih.gov |

| Two-Dimensional Triazine Polymers | Sodium cyanide and cyanuric chloride | High photoluminescence, selectivity for Hg(II) | Fluorescent sensors, environmental remediation | acs.org |

Utility in Catalysis as a Ligand or Organocatalytic Scaffold

The nitrogen atoms within the 1,2,4-triazine ring of 6-Cyclopropyl-1,2,4-triazin-3-amine, along with the exocyclic amino group, provide potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in transition metal catalysis. While specific catalytic applications of this compound are not documented, related amino-triazine derivatives have been explored in this context. For example, transition metal complexes with amino acids and peptides as ligands are used in catalytic asymmetric synthesis. mdpi.commdpi.com The structural rigidity of the triazine ring combined with the chirality that could be introduced via the amino group or other substituents makes such compounds interesting candidates for the development of new catalysts.

Furthermore, the basic nitrogen atoms in the triazine ring could allow 6-Cyclopropyl-1,2,4-triazin-3-amine or its derivatives to function as organocatalysts. Triazine-based organic cages encapsulating metal nanoclusters have been shown to be effective in selective hydrogenation reactions. acs.org The development of chiral catalysts is a major focus in modern organic synthesis, and the triazine scaffold provides a platform for creating new catalytic systems. For instance, chiral Cu(II) and Ni(II) salen complexes have been used in the asymmetric alkylation of amino acids. nih.gov The synthesis of novel triazine-centered metal derivatives for photophysical studies and biomedical applications also points to the broad potential of these compounds in catalysis and beyond. tcarts.in

Applications in Analytical Chemistry as a Reference Standard or Probe

In analytical chemistry, well-characterized compounds are essential for use as reference standards for the identification and quantification of related substances. Given the prevalence of triazine derivatives in agrochemicals, certified reference materials for various triazine pesticides are commercially available to ensure the accuracy of analytical methods. sigmaaldrich.comlgcstandards.comnacchemical.com While 6-Cyclopropyl-1,2,4-triazin-3-amine itself is not listed as a common reference standard, its synthesis and characterization would be a prerequisite for its use in this capacity.

The analysis of triazine pesticides in environmental and food samples is often carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). thermofisher.com The development of analytical methods for new triazine derivatives, including 6-Cyclopropyl-1,2,4-triazin-3-amine, would require pure reference materials for method validation and calibration. For example, methods for the analysis of triazine herbicides and their metabolites in urine have been established, which rely on the availability of the corresponding standards. cdc.gov Additionally, chiral derivatizing reagents based on s-triazine have been developed for the enantioseparation of amino acids by HPLC, demonstrating the utility of the triazine scaffold in creating analytical probes. nih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted 1,2,4-triazines. Reversed-phase HPLC (RP-HPLC) is most commonly employed for assessing the purity of synthesized batches and for quantitative analysis. nih.gov The method's robustness allows for the separation of the main compound from starting materials, by-products, and degradation products.

Detailed research findings indicate that the retention behavior of triazine derivatives is closely linked to their lipophilicity. mdpi.comresearchgate.net In RP-HPLC, using stationary phases like octadecyl (C18), more non-polar compounds exhibit longer retention times. mdpi.com The choice of mobile phase, typically a mixture of water with organic modifiers like acetonitrile (B52724) or methanol, allows for the fine-tuning of separation. researchgate.net For quantitative analysis, a UV detector, often a Diode-Array Detector (DAD), is used to measure the absorbance at a specific wavelength, allowing for accurate concentration determination against a calibrated standard. osti.gov In the synthesis of complex triazines, RP-HPLC is also used to distinguish between regioisomers based on their relative retention times. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 3 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water | Elution of analytes from the column |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

| Detection | UV/Diode-Array Detector (DAD) at λmax | Quantification and purity assessment |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, many triazine compounds, particularly those with amine functional groups like 6-Cyclopropyl-1,2,4-triazin-3-amine, exhibit low volatility and may undergo thermal degradation at the high temperatures required for GC analysis. nist.gov To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies include silylation, forming trimethylsilyl (B98337) (TMS) derivatives, or acylation to form acetyl or trifluoroacetyl derivatives. nist.govnist.govnist.gov For instance, the analysis of TMS derivatives of similar heterocyclic structures has been shown to prevent thermal degradation and yield characteristic ions in mass spectrometry, aiding in structural elucidation. nist.gov The NIST Chemistry WebBook contains GC data for related acetylated cyclopropyl (B3062369) triazine derivatives, demonstrating the utility of this approach. nist.govnist.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatizing Agent | BSTFA (for silylation), Acetic Anhydride (for acetylation) | Increases volatility and thermal stability |

| Column | Capillary, non-polar phase (e.g., VF-5MS) | Separation of volatile derivatives |

| Carrier Gas | Helium (He) | Transports sample through the column |

| Temperature Program | Initial temp (e.g., 60°C) ramped to final temp (e.g., 270°C) | Ensures elution of all components |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and identification of derivatives |

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Regioisomer Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for both chiral and achiral separations, particularly in pharmaceutical analysis. selvita.comnih.gov It is especially valuable for the analysis of substituted triazines, which often involve the synthesis of regioisomeric mixtures. nih.gov The synthesis of unsymmetrical 5,6-disubstituted 1,2,4-triazines, for example, typically produces regioisomers that require separation for proper characterization and biological testing. nih.gov SFC is the method of choice for this type of preparative separation. nih.gov

SFC uses supercritical carbon dioxide as the primary mobile phase, which offers benefits like lower viscosity and higher diffusivity compared to liquid solvents, leading to faster and more efficient separations. selvita.comchromatographyonline.com For chiral separations, which are critical if the triazine structure contains stereocenters, various chiral stationary phases (CSPs) are employed. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are frequently used and have been successfully applied to a wide range of pharmaceutical compounds. chromatographyonline.com The technique is considered a "green chemistry" alternative as it reduces the use of toxic organic solvents. selvita.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) for enantiomers; Achiral for regioisomers | Selective separation of isomers |

| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) | Elution and separation |

| Back Pressure | 100 - 150 bar | Maintains CO2 in a supercritical state |

| Flow Rate | 2 - 5 mL/min | Fast analysis times |

| Detection | UV/DAD, Mass Spectrometer (MS) | Detection and identification of separated isomers |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Mixture Analysis and Metabolite Identification in Research Settings

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the detailed analysis of complex mixtures and the identification of unknown compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount in this regard.

LC-MS/MS is highly sensitive and selective, making it ideal for detecting and quantifying trace-level impurities or potential metabolites in research samples. osti.govresearchgate.net In a typical LC-MS/MS workflow, the LC system separates the components of a mixture, which are then ionized (e.g., via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. researchgate.net This allows for the determination of the molecular weight of the parent ion and the fragmentation pattern of its daughter ions, providing definitive structural information. osti.gov This method has been successfully used for the trace level quantification of structurally related impurities in active pharmaceutical ingredients. researchgate.net

GC-MS is used for the analysis of volatile derivatives, providing both chromatographic separation and mass-based identification. nist.gov The electron ionization (EI) spectra obtained from GC-MS can be compared against spectral libraries for compound identification. nist.gov

| Technique | Ionization Source | Analyzer | Application |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | Trace impurity quantification, metabolite ID |

| GC-MS | Electron Ionization (EI) | Quadrupole | Identification of derivatized analytes |

Spectrophotometric and Electrochemical Methods for Quantitative Determination

Beyond chromatography, other analytical methods are employed for the characterization and quantitative determination of triazine compounds.

Spectrophotometric methods , primarily UV-Visible spectrophotometry, are often coupled with separation techniques. As mentioned, HPLC with a Diode-Array Detector (HPLC-DAD) is a powerful spectrophotometric method that provides absorbance data across a range of wavelengths. osti.gov This is useful not only for quantification but also for assessing peak purity by comparing spectra across a single chromatographic peak.

Electrochemical methods can be used to study the redox properties of molecules. When coupled with mass spectrometry, as in an electrochemical-electrospray ionization mass spectrometric (EC-MS) assay, it becomes a powerful tool for investigating metabolic pathways. nih.gov Such a system allows for the electrochemical oxidation of a compound to mimic biological oxidation processes. The resulting products can be immediately identified by MS, providing insight into the formation of reactive metabolites. nih.gov This approach has been used to study the fate of cyclopropylaminyl radical cations, which are potential intermediates in the enzyme-catalyzed oxidation of cyclopropylamine-containing compounds. nih.gov

| Method | Principle | Application in Research |

|---|---|---|

| HPLC-DAD | UV-Vis Absorbance across a wavelength range | Quantitative analysis and peak purity assessment |

| EC-MS | Electrochemical oxidation coupled with mass detection | Studying oxidative metabolism and reactive intermediates |

Future Research Directions and Unexplored Avenues for 6 Cyclopropyl 1,2,4 Triazin 3 Amine

Development of Novel and Economically Viable Synthetic Routes

The advancement of research into 6-Cyclopropyl-1,2,4-triazin-3-amine is contingent upon the development of efficient and cost-effective synthetic methodologies. Current synthetic strategies for related 1,2,4-triazine (B1199460) systems often rely on multi-step processes, including condensation and substitution reactions. ontosight.ai Future efforts should focus on optimizing these pathways and exploring novel approaches to improve yield, reduce costs, and increase accessibility for broader research.

Key areas for investigation include:

Convergent Synthesis: Designing pathways where the cyclopropyl (B3062369) moiety and the amine group are introduced in the final steps to a pre-formed triazine ring, or alternatively, constructing the triazine ring from precursors already containing these key functional groups.

Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the triazine core and the cyclopropyl group, which could offer higher efficiency and functional group tolerance than traditional methods.

(3+3) Annulation: Exploring modern cycloaddition strategies, such as the (3+3) annulation used for synthesizing related triazinones from nitrile imines and amino acid esters, could provide a novel and highly efficient route. nih.gov This approach is noted for its wide substrate scope and high yields. nih.gov

Table 1: Potential Synthetic Approaches for Exploration

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Modified Condensation | Reaction of amidrazones with α-dicarbonyl compounds containing a cyclopropyl group. | Utilizes established triazine synthesis principles. |

| Cross-Coupling Reactions | Palladium or nickel-catalyzed coupling of a halogenated 3-amino-1,2,4-triazine with a cyclopropylboronic acid or related organometallic reagent. | High efficiency, modularity, and functional group tolerance. |

| (3+3) Annulation | Cyclocondensation of a cyclopropyl-containing bifunctional building block with a suitable three-atom nitrogen-containing synthon. | Potentially high yields and stereochemical control. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times and improve yields in condensation or substitution steps. ijpsr.infomdpi.com | Reduced reaction time, increased efficiency, and often cleaner reactions. mdpi.com |

In-depth Mechanistic Studies of Chemical Transformations and Biological Activities

A thorough understanding of the mechanisms underlying both the synthesis and the potential biological effects of 6-Cyclopropyl-1,2,4-triazin-3-amine is crucial for its rational development.

For chemical transformations, future research should involve:

Kinetic and Computational Analysis: Studying the reaction kinetics of newly developed synthetic routes to identify rate-determining steps and optimize conditions. Computational modeling can provide insight into transition states and reaction pathways.

Isotopic Labeling Studies: Using isotopically labeled precursors to trace the atomic rearrangements during the formation of the triazine ring, confirming proposed reaction mechanisms.

For biological activities, research should focus on:

Target Identification: If the compound shows biological activity, identifying its molecular targets is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Enzyme Inhibition Kinetics: For enzyme-inhibiting analogues, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). Other triazine derivatives have been identified as potent inhibitors of enzymes like inorganic pyrophosphatases. ijpsr.info

Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways. Related small molecules have been shown to modulate critical pathways like the Wnt/β-catenin system by acting at the level of β-catenin. ijpsr.info

Expansion of Structure-Activity Relationship Studies with Diverse Analogues

Systematic modification of the 6-Cyclopropyl-1,2,4-triazin-3-amine scaffold is a critical step in optimizing its properties for any potential application. Structure-activity relationship (SAR) studies will guide the design of analogues with enhanced potency, selectivity, or improved physicochemical properties. nih.gov

Future SAR campaigns should explore:

Modification of the Cyclopropyl Group: Replacing the cyclopropyl ring with other small cycloalkyl (e.g., cyclobutyl, cyclopentyl) or branched alkyl groups to probe the steric and electronic requirements of its binding pocket.

Substitution on the Amine: Synthesizing N-substituted derivatives of the 3-amino group to explore how changes in hydrogen bonding capacity and lipophilicity affect activity.

Derivatization of the Triazine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the C5 position of the triazine ring to modulate its electronic properties and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing computational QSAR models to correlate the structural features of synthesized analogues with their biological activity. mdpi.comresearchgate.net This can help predict the activity of untested compounds and prioritize synthetic efforts. researchgate.net

Table 2: Proposed Analogues for SAR Studies

| Modification Site | Proposed Substituents | Rationale |

|---|---|---|

| Position 6 | Cyclobutyl, Isopropyl, Phenyl, Methoxy | Evaluate the impact of ring size, steric bulk, and electronics on activity. |

| Position 3 (Amine) | Methylamino, Dimethylamino, Acetylamino, Hydrazinyl | Modulate hydrogen bonding potential and explore alternative interactions. |

| Position 5 | Chloro, Methyl, Hydroxyl | Investigate the effect of electronic and steric changes on the triazine core. |

Integration into Emerging Fields such as Chemical Biology and Supramolecular Chemistry

The unique structural features of 6-Cyclopropyl-1,2,4-triazin-3-amine make it a candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: The scaffold could be developed into a chemical probe to study biological systems. This involves synthesizing derivatives functionalized with reporter tags such as fluorophores, biotin, or photo-crosslinkers. Such probes would be invaluable for target validation, imaging the compound's subcellular localization, and identifying binding partners.

Supramolecular Chemistry: The 1,2,4-triazine core, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. Future research could explore the use of this compound as a building block for creating metal-organic frameworks (MOFs) or other coordination polymers with potentially novel catalytic, sensing, or gas storage properties. The presence of the N-H group on the amine and ring nitrogens allows for the formation of extensive hydrogen-bonding networks, which can be used to direct the assembly of complex supramolecular structures. nih.gov

Opportunities for Green Chemistry and Sustainable Synthetic Approaches

Adopting green chemistry principles is essential for modern chemical synthesis. Future work on 6-Cyclopropyl-1,2,4-triazin-3-amine should prioritize environmentally sustainable methods.

Key opportunities include:

Alternative Energy Sources: Utilizing microwave irradiation and sonochemistry (ultrasound) can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com

Benign Solvent Systems: Replacing hazardous organic solvents like DMF or chlorinated solvents with greener alternatives such as water, ethanol, or solvent-free conditions. mdpi.com

Catalysis: Developing catalytic versions of synthetic steps to replace stoichiometric reagents, thereby improving atom economy and reducing waste.

Phase-Transfer Catalysis: Employing phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), often enabling the use of greener solvents and milder conditions. mdpi.com

Table 3: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Typically DMF, THF, or chlorinated solvents. | Water, ethanol, or solvent-free conditions. mdpi.com |

| Energy Source | Conventional reflux/heating for extended periods. | Microwave or ultrasound irradiation for short periods. mdpi.com |

| Reagents | Often uses stoichiometric amounts of strong bases or hazardous reagents. | Use of catalytic amounts of reagents; recyclable catalysts. |

| Waste Generation | Higher waste production due to stoichiometric reagents and solvent use. | Reduced waste through improved atom economy and solvent recycling. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-cyclopropyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?

- Answer : The synthesis of triazine derivatives often involves cyclocondensation or substitution reactions. For example, solvent-free interactions between nitriles and guanidine derivatives (e.g., 5-cyano-1,2,4-triazines) can yield triazin-amines with intact functional groups . A one-pot synthesis method using cotrimerization of aromatic nitriles with guanidine or N-acetylguanidine has been reported for structurally similar compounds, achieving yields up to 85–90% . Optimization may involve adjusting reaction temperature (e.g., 80–120°C), solvent polarity, or catalyst selection (e.g., acidic/basic conditions) to enhance regioselectivity.

Q. How can the purity and structural integrity of 6-cyclopropyl-1,2,4-triazin-3-amine be validated post-synthesis?

- Answer : Techniques include:

- HPLC/LC-MS : To assess purity (>95% threshold) and detect byproducts .

- NMR spectroscopy : H and C NMR to confirm cyclopropyl and triazine ring integration (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .

- X-ray crystallography : For resolving crystal packing and bond angles, critical for confirming substituent orientation .

Q. What safety precautions are essential when handling 6-cyclopropyl-1,2,4-triazin-3-amine in the lab?

- Answer : Based on safety data for analogous triazin-amines:

- Use PPE (gloves, goggles) to avoid skin/eye contact; rinse with water for 15+ minutes upon exposure .

- Store in airtight containers under inert gas (N) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How do substituents (e.g., cyclopropyl, fluorine) influence the bioactivity of 6-cyclopropyl-1,2,4-triazin-3-amine in adenosine receptor antagonism?

- Answer : The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while electron-withdrawing groups (e.g., fluorine) improve binding affinity to adenosine receptors. Computational docking studies (e.g., using 3UZA PDB ID) suggest hydrophobic interactions between the cyclopropyl moiety and receptor subpockets . Comparative assays with fluorophenyl analogs (e.g., 5-(4-fluorophenyl)-1,2,4-triazin-3-amine) show ~10-fold higher A receptor selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for triazin-3-amine derivatives?

- Answer : Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation approaches:

- Standardized protocols : Use identical cell lines (e.g., HEK293T for adenosine receptors) and ligand concentrations (IC vs. EC) .

- Meta-analysis : Compare data across studies with shared controls (e.g., reference antagonists like CGS-15943) .

Q. How can solid-state formulations of 6-cyclopropyl-1,2,4-triazin-3-amine improve pharmacokinetics?

- Answer : Solid dispersion techniques (e.g., spray drying with PVP-VA64) enhance solubility and bioavailability. Patent data for similar compounds (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) show a 2–3× increase in dissolution rate compared to crystalline forms . Stability studies under accelerated conditions (40°C/75% RH) confirm no polymorphic transitions over 6 months .

Methodological Resources

| Parameter | Example Data | Reference |

|---|---|---|

| Synthetic Yield | 85–90% via one-pot cotrimerization | |

| Bioactivity (A IC) | 12 nM (fluorophenyl analog) | |

| Dissolution Rate | 2.5 mg/mL (solid dispersion) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.